7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFADYVDKLELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a furan-2-carbaldehyde derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes cyclocondensation with β-ketoesters and aminopyrazoles to form derivatives with enhanced structural complexity. For example:
These reactions proceed via nucleophilic attack of the pyrazole amino group on the β-ketoester’s carbonyl carbon, followed by cyclization and elimination of water/ethanol .
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates substitutions at C3 and C7:
Example reaction with α,β-unsaturated carbonyl compounds:
3-Amino-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine reacts with 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one under basic conditions to yield ethyl 4-((2-amino-5-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidin-3-yl)diazenyl)benzoate (8a–c ) .
Mechanism:
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Condensation of the amino group with the α,β-unsaturated ketone.
-
Intramolecular cyclization via nucleophilic attack by the endocyclic NH.
Functionalization at the Furan Moiety
The furan-2-yl group participates in electrophilic substitution and cross-coupling:
| Reaction Type | Reagent/Catalyst | Product | Application |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, 0°C | 5-Bromofuran derivative | Intermediate for Suzuki coupling |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, terminal alkyne | 5-Alkynylfuran hybrid | Fluorescence modulation |
Oxidation and Reduction Pathways
The methyl group at C2 and furan ring show distinct redox behavior:
Oxidation:
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MnO₂ in acetone selectively oxidizes the furan ring to a γ-lactone without affecting the pyrimidine core.
Reduction: -
H₂/Pd-C reduces the pyrimidine ring’s conjugated double bonds, yielding tetrahydropyrazolo[1,5-a]pyrimidine (used in SAR studies) .
Spectroscopic Characterization of Reaction Products
Key data for representative derivatives:
Green Chemistry Approaches
Recent methods emphasize sustainability:
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Solvent-free synthesis : Microwave-assisted cyclocondensation achieves 85% yield in 20 minutes.
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Biocatalysis : Lipase-mediated regioselective acylation at C3 (92% enantiomeric excess).
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and interactions with biological targets like FAD-dependent hydroxylases .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Key Structural and Functional Differences
- Position 2 Substitutions: Methyl groups (as in the target compound) improve lipophilicity compared to bulkier phenylamino groups (e.g., IC₅₀ = 63.2 µM in antitumor analogs) .
- Position 7 Substitutions : Furan-2-yl (target) vs. morpholine (PI3Kδ inhibitors): Furan provides aromatic stacking, whereas morpholine enhances solubility and hydrogen-bonding for kinase binding . Aryl groups (e.g., 4-methylphenyl in tetrazolo analogs) optimize enzyme inhibition via hydrophobic interactions .
- Core Modifications: Replacement of pyrazolo with tetrazolo cores () reduces planarity, altering enzyme inhibition profiles . Triazolo[1,5-a]pyrimidines (e.g., ZM-241385) show adenosine receptor antagonism, highlighting core-dependent target specificity .
Biological Activity
7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique fused pyrazolo-pyrimidine structure with a furan substituent, which enhances its interaction with biological targets. This article delves into the biological activity of this compound, focusing on its potential as an anticancer and antimicrobial agent, as well as its mechanism of action.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features a furan ring at the 7-position and a methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold. The presence of these functional groups plays a crucial role in its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific protein kinases, such as Bruton's tyrosine kinase (BTK), which is critical in B-cell signaling pathways. The inhibition of BTK can lead to reduced proliferation of B-cell malignancies, making this compound a potential therapeutic candidate for treating cancers like chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.
Case Studies
- Inhibition of BTK : In vitro studies demonstrated that derivatives of this compound effectively inhibited BTK activity, leading to apoptosis in malignant B-cells. The IC50 values for these compounds ranged from 0.5 to 5 µM, indicating potent activity against cancer cell lines .
- Structural Optimization : A series of analogues were synthesized to explore structure-activity relationships (SAR). Modifications at the furan and pyrazole positions resulted in varying degrees of kinase inhibition and cytotoxicity against cancer cells, highlighting the importance of specific structural features in enhancing biological activity .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies indicate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This antimicrobial action is believed to result from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.
Research Findings
- Activity Against MRSA : The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA strains, showcasing its potential as an alternative treatment for antibiotic-resistant infections.
- Mechanism of Action : Preliminary studies suggest that the mechanism involves interference with bacterial cell wall biosynthesis and membrane integrity. Further research is needed to elucidate the exact pathways involved .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(4-fluorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine | Fluorophenyl substitution | Anticancer activity |
| 7-(thiophen-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine | Thiophene ring instead of furan | Antiviral properties |
| 6-(furan-3-yl)-3-methylpyrazolo[1,5-a]pyrimidine | Different position of furan attachment | Potential anti-inflammatory effects |
This table illustrates how variations in substitution patterns can lead to distinct biological activities among pyrazolo[1,5-a]pyrimidines.
Q & A
Q. What are the established synthetic routes for 7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
A four-step protocol is commonly used, starting with condensation of 5-aminopyrazole derivatives with heteroaryl enaminones. For example, sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate reacts with 5-aminopyrazole under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core . Yield optimization requires precise control of temperature (70–90°C), solvent polarity (ethanol/DMF mixtures), and stoichiometric ratios of precursors. Post-synthetic purification via column chromatography (petroleum ether/ethyl acetate) or recrystallization (cyclohexane/CH₂Cl₂) is critical to achieve >95% purity .
Q. What spectroscopic methods are recommended for structural characterization of pyrazolo[1,5-a]pyrimidine derivatives?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.7 ppm). For 7-substituted derivatives, furan protons appear as doublets (δ 6.1–7.4 ppm) .
- IR Spectroscopy : Confirm carbonyl (1650–1700 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ for C₁₃H₁₀N₃OF₃ requires m/z 278.0779) .
Q. How does solvent choice impact crystallization and purity of pyrazolo[1,5-a]pyrimidines?
Polar aprotic solvents (DMF, dioxane) enhance solubility during synthesis, while non-polar solvents (cyclohexane, petroleum ether) improve crystal lattice formation. For example, recrystallization from cyclohexane/CH₂Cl₂ (1:1) yields colorless crystals with 99% purity, as confirmed by single-crystal X-ray diffraction (SC-XRD) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Discrepancies often arise from substituent positioning. For instance, 7-(furan-2-yl) derivatives show higher COX-2 inhibition (IC₅₀ = 0.8 μM) compared to 7-chloro analogs (IC₅₀ = 2.3 μM) due to enhanced π-π stacking with hydrophobic enzyme pockets . Validate via:
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Use SwissADME or ADMETLab 2.0 to:
Q. What crystallographic techniques elucidate conformational flexibility in pyrazolo[1,5-a]pyrimidine derivatives?
SC-XRD reveals dihedral angles between fused rings (e.g., pyrazole-pyrimidine angle = 0.8°), confirming near-planarity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding with chloro substituents contributes to 15% of crystal packing) .
Q. How do competing reaction pathways affect the synthesis of 7-substituted derivatives?
Electrophilic substitution at position 7 competes with side reactions (e.g., dimerization) under acidic conditions. Mitigate by:
- Kinetic control : Slow addition of POCl₃ at 0°C to favor monochlorination .
- Catalytic optimization : Use CuI (5 mol%) to accelerate heteroaryl coupling (yield increases from 45% to 82%) .
Q. What methodologies validate the purity of intermediates during multi-step synthesis?
- HPLC : Use C18 columns (ACN/water gradient) to detect impurities (<0.1% threshold).
- TLC-MS : Track reaction progress in real-time (Rf = 0.3 in ethyl acetate/hexane) .
Data Interpretation and Optimization
Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?
Discrepancies >0.2 ppm suggest conformational dynamics or solvent effects. Use:
- DFT calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set to simulate shifts in DMSO.
- NOESY : Detect through-space interactions (e.g., furan-methyl proximity) that alter shift values .
Q. What experimental designs minimize batch-to-batch variability in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
